Methyl 2-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate
Description
Methyl 2-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a pyrimidine core substituted with a benzylsulfanyl group at position 2 and a chlorine atom at position 3. The pyrimidine ring is linked via a carbonyl group to an aminobenzoate ester (methyl ester at position 2 of the benzene ring).
Properties
IUPAC Name |
methyl 2-[(2-benzylsulfanyl-5-chloropyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-27-19(26)14-9-5-6-10-16(14)23-18(25)17-15(21)11-22-20(24-17)28-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFGEMDCWBJZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-aminobenzoic acid with benzyl chloride to form benzyl 2-aminobenzoate. This intermediate is then reacted with 2-(benzylthio)-5-chloro-4-pyrimidinecarboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(benzylthio)-5-chloro-4-pyrimidinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can result in various substituted pyrimidines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including methyl 2-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate, in anticancer therapies. The compound's structural features suggest it may inhibit specific cancer cell lines by interfering with cellular mechanisms involved in proliferation and survival. Research indicates that modifications in the pyrimidine ring can enhance biological activity, leading to the development of potent anticancer agents .
Antimicrobial Properties
The benzylsulfanyl group in the compound has been associated with enhanced antimicrobial activity. Studies have shown that derivatives containing sulfur atoms exhibit increased efficacy against various bacterial strains, making them suitable candidates for developing new antibiotics . The presence of chlorine further enhances these properties, potentially leading to broad-spectrum antimicrobial agents.
Herbicidal Activity
This compound has been studied for its herbicidal properties. The compound's mechanism involves inhibiting specific enzymes essential for plant growth, thereby controlling unwanted vegetation effectively. Field trials have demonstrated its effectiveness against both monocotyledonous and dicotyledonous weeds, making it a valuable addition to agricultural herbicides .
Plant Growth Regulation
Beyond its herbicidal effects, this compound may also serve as a plant growth regulator. Research indicates that certain pyrimidine derivatives can modulate growth patterns in crops, promoting healthier development while suppressing weed growth . This dual functionality could lead to more sustainable agricultural practices.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyrimidine ring and subsequent modifications to enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy in both medicinal and agricultural contexts.
| Component | Function | Impact on Activity |
|---|---|---|
| Benzylsulfanyl group | Enhances antimicrobial activity | Increases binding affinity |
| Chlorine atom | Improves herbicidal properties | Broadens spectrum of activity |
| Methyl ester | Affects solubility and bioavailability | Enhances absorption in biological systems |
Anticancer Research
In a study published by ACS Omega, researchers synthesized various methyl-pyrimidine derivatives and evaluated their anticancer activity against different cell lines. This compound was found to exhibit significant cytotoxicity compared to standard treatments .
Agricultural Trials
Field trials conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced weed populations without adversely affecting crop yield. The results indicated a promising future for this compound as a selective herbicide .
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro-pyrimidinyl moiety can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrimidine-based benzoate esters with variations in substituents on the pyrimidine ring, benzyl/aryl groups, and ester moieties. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Insights from Structural Variations
Substituent Effects on Reactivity :
- The benzylsulfanyl group in the target compound provides moderate electron-donating properties, facilitating nucleophilic interactions. In contrast, methylsulfonyl (e.g., in ) introduces electron-withdrawing effects, altering binding modes in enzymatic targets.
- Fluorine substitution (as in ) enhances target selectivity due to increased electronegativity and hydrophobic interactions.
Ester Group Influence :
- Methyl vs. ethyl esters impact solubility and metabolic stability. Methyl esters (e.g., target compound) generally exhibit faster hydrolysis in vivo compared to ethyl esters (e.g., ), affecting bioavailability .
Biological Activity :
- Compounds with allylthio groups (e.g., ) show higher reactivity but lower stability, making them suitable for prodrug designs.
- 4-Methylbenzylthio derivatives (e.g., ) demonstrate enhanced lipophilicity, correlating with improved cellular uptake in cancer cell lines .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : The target compound’s 5-chloro-pyrimidine core is critical for binding to ATP pockets in kinases, as seen in analogs like . The benzylsulfanyl group may disrupt disulfide bonds in target proteins, a mechanism observed in sulfonamide-based inhibitors .
- Antiviral Potential: Fluorinated analogs (e.g., ) exhibit enhanced activity against RNA viruses due to fluorine’s ability to mimic hydrogen in viral protease binding sites.
- Structural Studies : Crystallographic data for related compounds (e.g., ) refined using SHELXL highlight the importance of precise substituent positioning for optimal target engagement.
Biological Activity
Methyl 2-({[2-(benzylsulfanyl)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C18H18ClN3O2S
Molecular Weight: 373.87 g/mol
IUPAC Name: this compound
The compound features a pyrimidine ring substituted with a benzylthio group and a benzoate moiety, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
-
Anticancer Activity:
- The compound has shown potential in inhibiting cancer cell proliferation. Its structure allows it to bind to enzymes or receptors involved in cancer pathways, potentially leading to apoptosis in malignant cells.
- In vitro studies have reported significant antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. For instance, compounds similar to this one have demonstrated growth inhibition (GI50) values ranging from 2.02 to 7.82 μM across multiple cell lines .
- Antimicrobial Properties:
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including those related to this compound. The results indicated that these compounds exhibited significant anticancer activity against the NCI-60 cell line panel. Notably, derivatives with similar functional groups displayed GI50 values indicating effective growth inhibition across various cancer types .
Antimicrobial Efficacy
Research on benzylthio-substituted pyrimidines has highlighted their potential as antimicrobial agents. In vitro assays demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections .
Data Summary Table
| Biological Activity | Effect | Cell Lines/Pathogens | GI50/IC50 Values |
|---|---|---|---|
| Anticancer | Growth inhibition | NCI-60 cell line panel | 2.02 – 7.82 μM |
| Antimicrobial | Bacterial inhibition | Various bacterial strains | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
